Sodium 4-((1,4,4,5,5,5-hexafluoro-1,2,3-tris(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate
Description
Perfluorinated Alkyl Chain
- Chain geometry : The pentenyl backbone contains a rigid, planar segment due to the sp²-hybridized carbons in the double bond. This rigidity contrasts with the flexibility of fully saturated perfluorinated chains.
- Electron-withdrawing groups : The hexafluoro and tris(trifluoromethyl) substituents create a highly electronegative environment, reducing polarizability and enhancing thermal stability.
- Hydrogen bond acceptors : The 15 fluorine atoms act as hydrogen bond acceptors, contributing to the compound’s surfactant behavior by stabilizing interactions at aqueous interfaces.
Sulfonate Group Orientation
- Spatial arrangement : The sulfonate group (-SO₃⁻) adopts a trigonal planar geometry, with the sodium counterion positioned 2.4–2.7 Å from the oxygen atoms, as inferred from analogous sulfonate salts.
- Conformational rigidity : The para-substitution on the benzene ring minimizes steric hindrance, allowing the sulfonate group to rotate freely relative to the perfluorinated chain.
Key structural interactions :
- Dipole-dipole forces : Between the sulfonate group and polar solvents.
- Fluorophilic interactions : Between perfluorinated chains in aggregated states.
Comparative Structural Analysis with Related Fluoro-Surfactants
This compound belongs to a broader class of perfluorinated surfactants used in fire-fighting foams and specialty coatings. The table below highlights structural differences between this compound and related analogs:
Structural advantages :
- The tris(trifluoromethyl) groups enhance hydrophobicity compared to PFOS, increasing interfacial activity.
- The conjugated double bond in the pentenyl chain improves oxidative stability relative to fully saturated analogs.
Limitations :
Properties
CAS No. |
94042-94-1 |
|---|---|
Molecular Formula |
C14H4F15NaO4S |
Molecular Weight |
576.21 g/mol |
IUPAC Name |
sodium;4-[(E)-1,1,1,2,5,5,6,6,6-nonafluoro-3,4-bis(trifluoromethyl)hex-3-en-2-yl]oxybenzenesulfonate |
InChI |
InChI=1S/C14H5F15O4S.Na/c15-9(16,13(24,25)26)7(11(18,19)20)8(12(21,22)23)10(17,14(27,28)29)33-5-1-3-6(4-2-5)34(30,31)32;/h1-4H,(H,30,31,32);/q;+1/p-1/b8-7+; |
InChI Key |
GZRNRYCQJMKNSM-USRGLUTNSA-M |
Isomeric SMILES |
C1=CC(=CC=C1OC(/C(=C(/C(C(F)(F)F)(F)F)\C(F)(F)F)/C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1OC(C(=C(C(C(F)(F)F)(F)F)C(F)(F)F)C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Sodium 4-((1,4,4,5,5,5-hexafluoro-1,2,3-tris(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate involves several steps. The primary synthetic route includes the reaction of benzenesulfonic acid with hexafluoropropene and trifluoromethyl compounds under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Surface Chemistry
Sodium 4-((1,4,4,5,5,5-hexafluoro-1,2,3-tris(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate is used as a surfactant in surface chemistry. Its fluorinated structure enhances hydrophobic interactions while maintaining a degree of hydrophilicity due to the sulfonate group. This dual nature allows it to stabilize emulsions and foams effectively.
Case Study: Emulsion Stability
In a study investigating the stability of oil-in-water emulsions, the addition of this compound improved the emulsification efficiency by 30% compared to conventional surfactants. The stability was attributed to the unique fluorinated structure that reduced interfacial tension significantly.
Biological Applications
This compound has shown potential in biological applications due to its biocompatibility and ability to modify surfaces for drug delivery systems. Its use in creating drug delivery vehicles has been explored extensively.
Case Study: Drug Delivery Systems
Research demonstrated that nanoparticles coated with this compound exhibited enhanced cellular uptake and targeted delivery of chemotherapeutic agents. The modification increased drug loading efficiency by over 40%.
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for detecting various analytes due to its ability to form stable complexes with metal ions.
Data Table: Detection Limits of Metal Ions
| Metal Ion | Detection Limit (ppm) | Method Used |
|---|---|---|
| Lead (Pb) | 0.05 | UV-Vis Spectrophotometry |
| Cadmium (Cd) | 0.02 | Atomic Absorption Spectroscopy |
| Mercury (Hg) | 0.01 | Fluorescence Spectroscopy |
The table illustrates its effectiveness in trace analysis of heavy metals in environmental samples.
Material Science
The compound is also utilized in material science for developing advanced coatings and polymers with enhanced properties such as chemical resistance and durability.
Case Study: Coating Performance
A comparative study on coatings containing this compound showed a significant increase in resistance to solvents and UV degradation compared to standard coatings.
Mechanism of Action
The mechanism by which Sodium 4-((1,4,4,5,5,5-hexafluoro-1,2,3-tris(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biochemical responses. The pathways involved may include inhibition or activation of enzymatic activities, depending on the context of its use.
Comparison with Similar Compounds
Compared to other similar compounds, Sodium 4-((1,4,4,5,5,5-hexafluoro-1,2,3-tris(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate stands out due to its high fluorine content and unique structural features. Similar compounds include:
Benzenesulfonic acid: Lacks the fluorine atoms and has different reactivity.
Trifluoromethylbenzenesulfonate: Contains fewer fluorine atoms and exhibits different chemical behavior.
Hexafluoropropene derivatives: Share some structural similarities but differ in their functional groups and applications.
This compound’s uniqueness lies in its combination of multiple fluorine atoms and the sulfonate group, which imparts distinct chemical and physical properties.
Biological Activity
Sodium 4-((1,4,4,5,5,5-hexafluoro-1,2,3-tris(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate (CAS Number: 94042-94-1) is a fluorinated compound that has garnered interest due to its unique chemical properties and potential biological applications. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
Molecular Formula: C₁₄H₄F₁₅NaO₄S
Molecular Weight: 414.07 g/mol
Appearance: Typically presented as a white to light yellow powder.
The compound contains a sulfonate group and multiple trifluoromethyl groups which contribute to its hydrophobic characteristics and potential bioactivity.
Toxicological Profile
Research indicates that this compound exhibits significant biological activity that can impact various biological systems. Key findings include:
- Acute Toxicity: The compound has been classified under acute toxicity categories for inhalation and skin exposure. It is noted to cause skin irritation (Category 1B) and serious eye damage (Category 1) .
- Environmental Impact: It poses a high risk to aquatic life with acute and chronic effects .
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. In vitro assays revealed that it effectively inhibits the growth of various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 18 |
These results suggest its potential as a candidate for developing antimicrobial agents .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that the compound may disrupt cellular membranes due to its fluorinated structure. This disruption could lead to increased permeability and eventual cell lysis in susceptible organisms .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against foodborne pathogens. The results demonstrated significant inhibition of pathogens such as Salmonella spp. and Listeria monocytogenes in food matrices.
Case Study 2: Environmental Toxicology
Another investigation focused on the environmental toxicity of this compound in aquatic ecosystems. The study found that exposure to low concentrations resulted in significant mortality rates in fish species within a controlled environment over a period of 14 days . This highlights the importance of assessing the ecological risks associated with its use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Sodium 4-((1,4,4,5,5,5-hexafluoro-1,2,3-tris(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate in laboratory settings?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution, where the perfluorinated alkoxy group is introduced to the benzenesulphonate backbone. A typical procedure involves refluxing a fluorinated alkene precursor with sodium benzenesulphonate derivatives under anhydrous conditions. Post-synthesis purification employs recrystallization from chloroform/petroleum ether (1:2 v/v) to isolate high-purity crystals . Confirmation of the product requires ¹⁹F NMR to verify fluorinated substituents and elemental analysis to validate stoichiometry .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹⁹F NMR : To resolve aromatic protons (δ 7.2–8.1 ppm) and fluorinated groups (δ −60 to −80 ppm for CF₃).
- FT-IR : Sulfonate S-O stretching bands (~1200 cm⁻¹) and C-F vibrations (1100–1300 cm⁻¹).
- HPLC : Using buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to assess purity and detect trace impurities .
Q. How does the compound’s solubility profile influence experimental design in aqueous and organic systems?
- Methodological Answer : The sodium sulfonate group confers high solubility in polar solvents (water, DMSO) but limited solubility in hydrocarbons. For reactions requiring non-polar media, phase-transfer catalysts (e.g., tetrabutylammonium bromide) are recommended. Solubility data for analogs like [94042-95-2] suggest methanol/water (4:1) as optimal for kinetic studies .
Advanced Research Questions
Q. How do the electronic effects of the hexafluoro-tris(trifluoromethyl)pentenyloxy group influence reactivity in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing nature of the substituent deactivates the benzene ring, necessitating harsh conditions (e.g., Pd-catalyzed couplings at 100–120°C). Comparative studies with less fluorinated analogs (e.g., [85284-15-7]) reveal reduced electrophilicity, requiring ligand optimization (e.g., XPhos) to enhance catalytic turnover .
Q. What methodologies are employed to evaluate the environmental persistence and degradation pathways of this perfluorinated sulfonate?
- Methodological Answer : Accelerated degradation studies under UV/ozone exposure combined with LC-MS/MS are used to track breakdown products. Data from related PFCs (e.g., [59536-17-3]) indicate resistance to hydrolysis but partial defluorination via radical intermediates. Quantitative structure-activity relationship (QSAR) models predict bioaccumulation potential based on fluorinated chain length .
Q. How can computational chemistry (e.g., DFT) predict the compound’s interactions in supramolecular assemblies or enzyme-binding sites?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model electrostatic interactions between the sulfonate anion and cationic residues. For example, studies on [94042-94-1] show fluorinated chains enhance hydrophobic stacking, validated by X-ray crystallography. Molecular dynamics simulations further assess stability in aqueous bilayers .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variations (e.g., 60–85%) may arise from differences in fluorinated precursor purity or reaction moisture sensitivity. Reproducibility requires strict anhydrous conditions (Schlenk line) and precursor characterization via GC-MS. Cross-referencing synthetic protocols for analogs like [59493-84-4] highlights the need for controlled stoichiometry (1:1.2 molar ratio of sulfonate to fluorinated alkene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
